molecular formula C23H21FN6O3 B2501831 3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921859-49-6

3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2501831
CAS No.: 921859-49-6
M. Wt: 448.458
InChI Key: IETQYNOOPVSFDA-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenylmethyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolopyrimidine Core: This is usually achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxy group is introduced to the phenyl ring.

    Attachment of the Fluorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where the fluorophenylmethyl group is attached to the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: This reaction can result in the reduction of specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with receptors to modulate their activity.

    Affecting Signal Transduction Pathways: Influencing pathways such as the PI3K-AKT and MAPK pathways, which are involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-9-[(2-chlorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
  • 3-(4-ethoxyphenyl)-9-[(2-bromophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and fluorophenylmethyl groups may enhance its activity and selectivity compared to similar compounds.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O3/c1-4-33-16-11-9-14(10-12-16)19-25-26-22-29(13-15-7-5-6-8-17(15)24)18-20(30(19)22)27(2)23(32)28(3)21(18)31/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETQYNOOPVSFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5F)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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